2-Amino-6-bromopurine
Overview
Description
2-Amino-6-bromopurine is a halogenated purine derivative with the molecular formula C5H4BrN5. It is a compound of interest in various fields of scientific research due to its unique chemical properties and potential applications. The compound is characterized by the presence of an amino group at the second position and a bromine atom at the sixth position of the purine ring.
Mechanism of Action
Target of Action
The primary target of 2-Amino-6-bromopurine, also known as 6-bromo-7H-purin-2-amine, is Nucleoside deoxyribosyltransferase-I . This enzyme plays a crucial role in the salvage pathway of nucleotide synthesis, which is essential for DNA replication and repair.
Mode of Action
This compound interacts with its target enzyme by serving as a substrate
Biochemical Pathways
Given its interaction with nucleoside deoxyribosyltransferase-i, it is likely to influence thenucleotide salvage pathway . This could potentially affect downstream processes such as DNA synthesis and repair.
Result of Action
It has been suggested that the compound enhances thecarcinostatic activity of azaserine , indicating potential anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-bromopurine can be synthesized through the reaction of 2-amino-6-chloropurine with potassium bromide (KBr). The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), to facilitate the substitution of the chlorine atom with a bromine atom .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromopurine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium bromide (KBr) for bromination and other nucleophiles for further substitution. .
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of this compound, such as 2-amino-6-hydroxypurine or this compound derivatives with altered oxidation states.
Scientific Research Applications
2-Amino-6-bromopurine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a substrate in various chemical reactions
Biology: The compound has been studied for its interactions with biological molecules, such as nucleic acids and proteins. .
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its interactions with enzymes and nucleic acids
Comparison with Similar Compounds
2-Amino-6-chloropurine: Similar in structure but with a chlorine atom instead of bromine.
2-Amino-6-iodopurine: Contains an iodine atom instead of bromine.
6-Bromopurine: Lacks the amino group at the second position.
Uniqueness: 2-Amino-6-bromopurine is unique due to the combination of its amino group and bromine atom, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications that require these unique properties .
Properties
IUPAC Name |
6-bromo-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGBGNVPUMCKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422006 | |
Record name | 2-Amino-6-bromopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00422006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82499-03-4 | |
Record name | 2-Amino-6-bromopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82499-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 67618 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082499034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 82499-03-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-bromopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00422006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 82499-03-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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